(E)-N'-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(E)-N’-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide” is a chemical compound. It is part of a collection of rare and unique chemicals provided to early discovery researchers .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, two new hydrazone compounds, 3-bromo-N’-(2-methoxybenzylidene)benzohydrazide and N’-(2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide, have been synthesized and characterized by elemental analysis, IR, and single crystal X-ray diffractions .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as IR, UV-Vis, 1H-NMR, and mass spectroscopies . The theoretical study of the synthesized compound was evaluated using the density functional theory (DFT) at B3LYP/6-31G+(d,p) basis set .Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied. For example, a new Schiff base, (E)-benzyl-2-(4-hydroxy-2-methoxybenzylidene)hydrazinecarbodithioate, has been synthesized and experimentally characterized by the IR, UV-Vis, 1H-NMR, and mass spectroscopies .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the compound 3-bromo-N’-(2-methoxybenzylidene)benzohydrazide crystallizes in the triclinic space group P1 .科学的研究の応用

Synthesis and Structural Analysis

Compounds related to "(E)-N'-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide" have been synthesized and characterized through various spectroscopic methods, including FT-IR, 1H & 13C NMR, and ESI-MS. These compounds have shown interesting structural features confirmed by single-crystal X-ray diffraction, which is crucial for understanding their chemical behavior and potential applications in material science and pharmacology. Theoretical structures and vibrational assignments of these compounds have been optimized and reported, suggesting potential for further chemical modifications and applications in drug design (Karrouchi et al., 2021).

Molecular Docking and Spectroscopic Studies

Molecular docking studies of similar compounds have indicated potential anti-diabetic properties, which are supported by spectroscopic investigations and theoretical calculations. These studies provide insights into the interaction mechanisms of these compounds with biological targets, thus aiding in the development of novel therapeutic agents (Karrouchi et al., 2021).

Cytotoxicity and Antitumor Activity

Some derivatives have been evaluated for their cytotoxic activity against various cancer cell lines, offering a foundation for the development of new anticancer drugs. The structure-activity relationship (SAR) derived from these studies helps in understanding the molecular features crucial for cytotoxic activity, thereby guiding the design of more potent anticancer agents (Hassan et al., 2014).

Corrosion Protection

Research into the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in acidic solutions has shown these compounds to be effective corrosion inhibitors. This application is particularly relevant in industrial settings where corrosion resistance is critical. The findings from electrochemical methods, FESEM, AFM, and XPS analyses highlight the potential of these compounds in developing new materials with improved corrosion resistance (Paul et al., 2020).

Fluorescence Probes

Derivatives have also been developed as fluorescence probes for metal ions, demonstrating their potential in analytical chemistry for detecting metal ions in environmental and biological samples. This application is crucial for monitoring pollution and understanding metal ion dynamics in biological systems (Wei et al., 2022).

作用機序

Safety and Hazards

The safety data sheet (SDS) of similar compounds provides information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

将来の方向性

Future research could focus on the development of novel therapeutic compounds for autoimmune diseases, which strongly involve M1 macrophage polarization . Additionally, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community .

特性

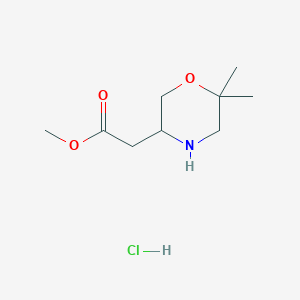

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves the condensation of 2-methoxybenzaldehyde and hydrazine hydrate to form 2-methoxybenzohydrazide, which is then reacted with phenylhydrazine and ethyl acetoacetate to form 3-phenyl-1H-pyrazole-5-carboxylic acid hydrazide. The resulting hydrazide is then reacted with (E)-3-(2-methoxyphenyl)-acrylic acid to form the final product.", "Starting Materials": [ "2-methoxybenzaldehyde", "hydrazine hydrate", "phenylhydrazine", "ethyl acetoacetate", "(E)-3-(2-methoxyphenyl)-acrylic acid" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde and hydrazine hydrate to form 2-methoxybenzohydrazide", "Step 2: Reaction of 2-methoxybenzohydrazide with phenylhydrazine and ethyl acetoacetate to form 3-phenyl-1H-pyrazole-5-carboxylic acid hydrazide", "Step 3: Reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid hydrazide with (E)-3-(2-methoxyphenyl)-acrylic acid to form (E)-N'-(2-methoxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide" ] } | |

CAS番号 |

1285533-42-7 |

分子式 |

C18H16N4O2 |

分子量 |

320.352 |

IUPAC名 |

N-[(E)-(2-methoxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C18H16N4O2/c1-24-17-10-6-5-9-14(17)12-19-22-18(23)16-11-15(20-21-16)13-7-3-2-4-8-13/h2-12H,1H3,(H,20,21)(H,22,23)/b19-12+ |

InChIキー |

SVWQYIOTYXWVMU-XDHOZWIPSA-N |

SMILES |

COC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

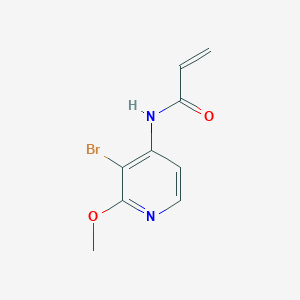

![4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2784058.png)

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]thiophene-2-carboxamide](/img/structure/B2784060.png)

![1-Adamantyl-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2784062.png)

![2-(trifluoromethyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2784063.png)

![2-(Cyclopentylsulfanyl)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B2784072.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methylcyclopropane-1-carboxylate](/img/structure/B2784077.png)